

Analytical methods for 3-Chloro-2-ethenyl-1,1'-biphenyl detection

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Compound of Interest

Compound Name: 3-Chloro-2-ethenyl-1,1'-biphenyl

CAS No.: 82617-39-8

Cat. No.: B8613774

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Precision Analysis of 3-Chloro-2-ethenyl-1,1'-biphenyl

Application Note & Protocol Guide | AN-2025-CBV

Executive Summary

This guide details the analytical strategy for the detection and quantification of **3-Chloro-2-ethenyl-1,1'-biphenyl** (also referred to as 3-chloro-2-vinylbiphenyl). Due to the presence of a vinyl functional group and a halogenated aromatic core, this molecule presents specific challenges:

- **Reactivity:** The ethenyl group is a potential Michael acceptor and susceptible to radical polymerization, posing stability risks during sample preparation.
- **Genotoxicity Potential:** As a vinyl halide derivative, it falls under ICH M7 structural alerts for mutagenic impurities, requiring trace-level detection (ppm/ppb) relative to the Active Pharmaceutical Ingredient (API).

- Lipophilicity: The biphenyl core necessitates non-polar extraction strategies.

This protocol establishes GC-MS (SIM mode) as the primary method for trace quantification due to superior sensitivity and selectivity for halogenated aromatics, with RP-HPLC provided as an orthogonal method for process monitoring.

Chemical Context & Safety

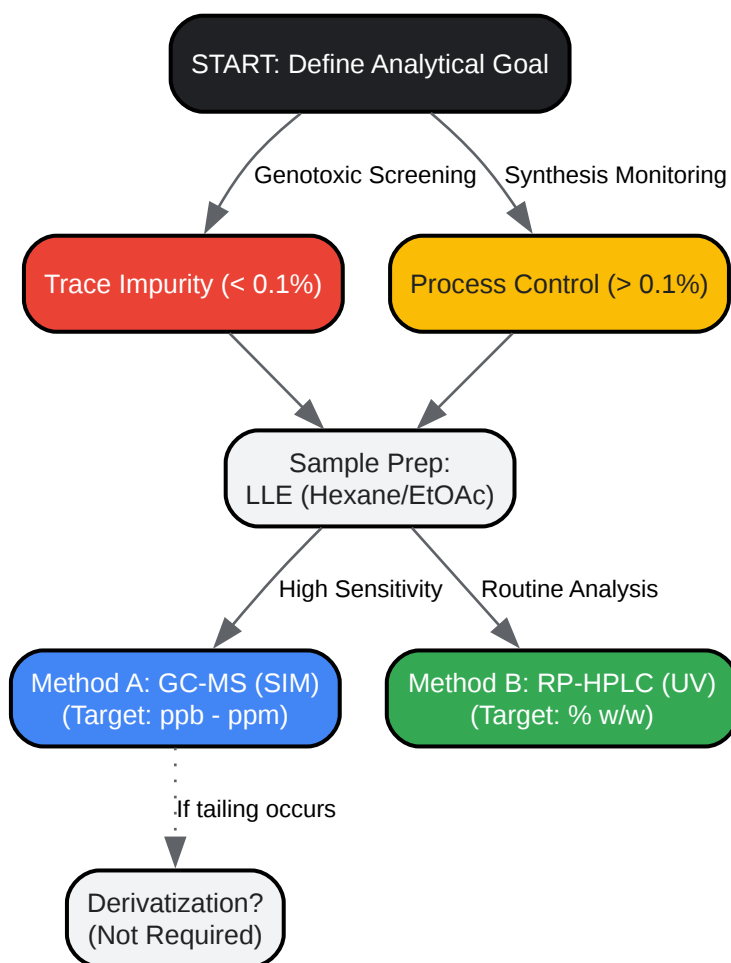
- CAS: (Not widely listed; treat as novel intermediate)
- Formula: C₁₄H₁₁Cl
- Molecular Weight: 214.69 g/mol
- LogP (Predicted): ~4.8 (Highly Lipophilic)
- Key Structural Alert: Vinyl chloride moiety (potential alkylating agent).

“

CRITICAL WARNING: Standard solutions must be stabilized. The vinyl group can undergo spontaneous polymerization or oxidation. All stock solutions should be prepared in solvents containing trace BHT (Butylated hydroxytoluene) if stored >24 hours.

Analytical Strategy Workflow

The following decision tree outlines the method selection process based on the analytical requirement (Limit of Quantitation vs. Speed).



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Figure 1: Analytical Method Selection Workflow. GC-MS is prioritized for trace analysis due to the halogenated nature of the analyte.

Protocol A: Trace Analysis by GC-MS (Gold Standard)

Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred technique. The molecule is semi-volatile and non-polar. The chlorine atom provides a distinct isotopic signature (

) which is critical for specificity in complex matrices.

Instrumentation & Conditions

Parameter	Setting
System	Agilent 7890B/5977B GC-MSD (or equivalent)
Inlet	Splitless mode, 250°C. Liner: Ultra Inert, single taper with wool.
Column	DB-5ms UI (30 m × 0.25 mm × 0.25 μm). Reason: Standard non-polar phase minimizes bleed and interacts well with aromatics.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow).
Oven Program	60°C (1 min) → 20°C/min → 200°C → 10°C/min → 300°C (3 min).
Transfer Line	280°C
Source Temp	230°C (EI Source)

MS Detection Parameters (SIM Mode)

For trace analysis, operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity.

- Target Ion (Quant):214.0

(Molecular Ion

,

)

- Qualifier Ion 1:216.0

(Isotope

,

)

- Acceptance Criteria: Ratio 214/216 should be approx. $3.0 \pm 20\%$.

- Qualifier Ion 2:179.0

(Loss of Cl,

). Characteristic fluorenyl-type cation.

- Dwell Time: 100 ms per ion.

Sample Preparation (Liquid-Liquid Extraction)

- Weighing: Accurately weigh 50 mg of API/Sample into a 20 mL headspace vial or centrifuge tube.
- Dissolution: Dissolve in 2.0 mL of Water:Methanol (90:10) to force the lipophilic impurity out.
- Extraction: Add 2.0 mL of n-Hexane (containing 10 ppm BHT as stabilizer).
- Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.
- Collection: Transfer the upper organic layer (Hexane) to a GC vial.
 - Note: If the API is insoluble in water, dissolve API in DMSO, then extract with Hexane (DMSO/Hexane are immiscible).

Protocol B: Purity Analysis by RP-HPLC

Rationale: For higher concentrations (process intermediates), HPLC-UV is robust. The biphenyl conjugation provides strong UV absorbance.

Instrumentation & Conditions

Parameter	Setting
Column	Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 μm).
Mobile Phase A	0.1% Formic Acid in Water.
Mobile Phase B	Acetonitrile (ACN).
Flow Rate	1.0 mL/min.
Detection	UV-DAD @ 254 nm (Primary) and 210 nm (Secondary).
Column Temp	35°C.

Gradient Table

Time (min)	% B (ACN)	Description
0.0	40	Initial hold
10.0	90	Linear gradient to elute lipophilic biphenyl
12.0	90	Wash
12.1	40	Re-equilibration
15.0	40	Stop

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of these protocols, the following validation parameters must be met:

- Specificity:
 - GC-MS: No interfering peaks at the retention time of the analyte in the blank. Mass spectral match score > 90%.
 - HPLC: Peak purity factor > 990 (using DAD software).

- Linearity:
 - Range: 0.1 ppm to 100 ppm (relative to API).
 - .
- Accuracy (Recovery):
 - Spike samples at LOQ, 100%, and 150% levels.
 - Acceptance: 80–120% recovery.
- Sensitivity (LOQ):
 - Signal-to-Noise (S/N)
10.
 - Target LOQ: < 5 ppm (for genotoxic impurities control).

Troubleshooting & Optimization

- Peak Tailing (GC): The vinyl group may interact with active sites in the liner. Action: Replace liner with "Ultra Inert" wool or use a pulsed splitless injection to speed up transfer.
- Degradation: If peak area decreases over time in the autosampler. Action: Ensure the sample tray is cooled to 4°C and BHT is added to the solvent.
- Carryover: Lipophilic biphenyls stick to the column. Action: Increase the final bake-out time at 300°C in the GC method.

References

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- Grover, P. et al. (2000). Analysis of chlorinated biphenyls.[1][2] Journal of Chromatography A. (General reference for biphenyl chromatography).
- FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link](#)

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Sources

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